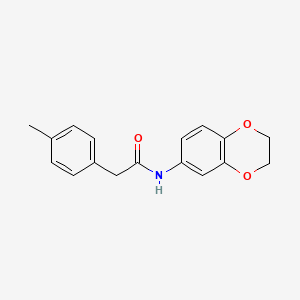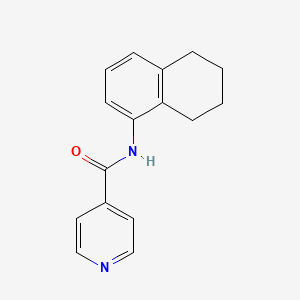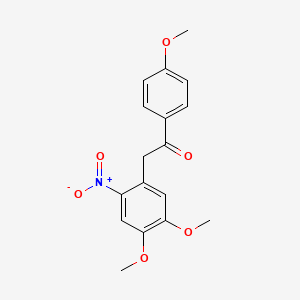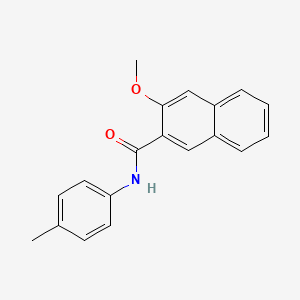
N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BMDP, is a novel psychoactive substance that has recently gained popularity in the research community. This compound belongs to the class of pyrazolecarboxamides and is structurally similar to other psychoactive substances such as cathinones and amphetamines. BMDP has been shown to have a potent stimulant effect on the central nervous system, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide is not fully understood, but it is believed to act by increasing the release of dopamine and norepinephrine in the brain. These neurotransmitters are involved in the regulation of mood, motivation, and reward, which may explain the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as to cause vasoconstriction. This compound has also been shown to increase the levels of certain hormones in the body, such as cortisol and prolactin. These effects may be responsible for some of the stimulant and euphoric effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its potency and selectivity. This compound has been shown to have a high affinity for dopamine and norepinephrine receptors, which makes it a useful tool for studying these neurotransmitter systems. However, one limitation of using this compound in lab experiments is its potential for abuse and dependence. Researchers must take care to handle this compound safely and to use it only for legitimate scientific purposes.
Orientations Futures
There are many potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide. One area of interest is the development of new treatments for neurological disorders such as Parkinson's disease and depression. This compound has been shown to have a neuroprotective effect in animal models of these diseases, which suggests that it may be a promising candidate for further study. Another area of interest is the development of new psychoactive substances based on the structure of this compound. Researchers may be able to use this compound as a starting point for the development of new drugs with improved safety and efficacy profiles.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide involves a multi-step process that requires specialized equipment and expertise in organic chemistry. The starting material for the synthesis is 3,4-methylenedioxyphenyl-2-propanone, which is reacted with methylamine to form the intermediate product, N-methyl-3,4-methylenedioxyamphetamine. This intermediate is then reacted with hydrazine to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure purity and yield.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide has shown promise as a research tool for studying the central nervous system. It has been shown to have a potent stimulant effect on the brain, which makes it useful for studying the mechanisms of action of other psychoactive substances. This compound has also been used in studies of drug addiction and withdrawal, as well as in the development of new treatments for neurological disorders.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-5-11(16-15-9)14(18)17(2)7-10-3-4-12-13(6-10)20-8-19-12/h3-6H,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZNEDWJDKFJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)N(C)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-{5-[2-(1H-tetrazol-5-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5835651.png)

![N-[4-(dimethylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5835667.png)
![4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5835678.png)


![N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5835703.png)
![ethyl 5-(1-azepanylcarbonyl)-2-[(2-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5835708.png)
![1-[(2,4,5-trimethylphenyl)sulfonyl]azepane](/img/structure/B5835724.png)
![5-methyl-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5835731.png)



